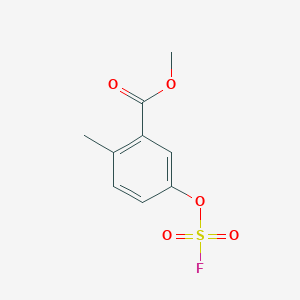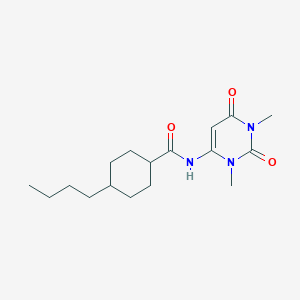
4-butyl-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-butyl-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclohexanecarboxamide” is a complex organic molecule. It is related to a class of compounds known as musk ketones . Musk ketones are a type of aromatic compound that are often used in the fragrance industry due to their strong, musky scent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include a butyl group, a cyclohexanecarboxamide group, and a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl group . The presence of these groups likely contributes to the compound’s physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One significant application of similar chemical compounds involves the synthesis of novel derivatives with potential antimicrobial activity. For instance, Ghorab et al. (2017) synthesized a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives displaying interesting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria and fungi. The study highlighted compounds that exhibited higher activity compared to reference drugs, demonstrating the potential for developing new antimicrobial agents based on this chemical scaffold (Ghorab et al., 2017).
Heterocyclic Compound Synthesis
Another research application involves the synthesis of heterocyclic compounds. Bacchi et al. (2005) detailed the synthesis of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method yielded tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, emphasizing the versatility of such compounds in organic synthesis and potential pharmaceutical applications (Bacchi et al., 2005).
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines. This research demonstrated the application of related chemical structures in the design of new anticancer agents, with certain compounds showing significant cytotoxicity, indicating their potential as leads for developing novel cancer therapies (Kumar et al., 2009).
Polymer Synthesis
Research by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing uracil and adenine through reactions of dimethyl methylenesuccinate with uracil and adenine, followed by polycondensation with diamines. These polymers, with molecular weights ranging from about 1000–5000, were soluble in water, highlighting their potential applications in biomedical fields and material science (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
4-butyl-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-5-6-12-7-9-13(10-8-12)16(22)18-14-11-15(21)20(3)17(23)19(14)2/h11-13H,4-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQIOXFZHMOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
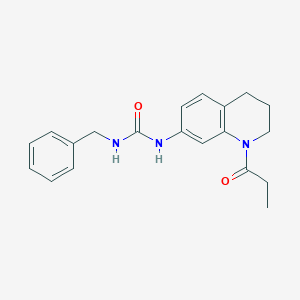
![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)

![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)
![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)
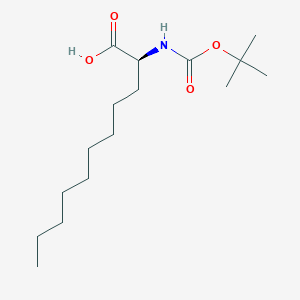
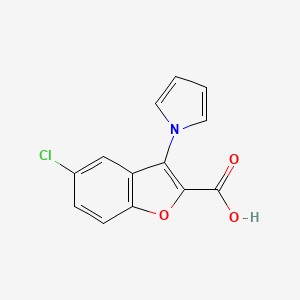
![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)
![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)
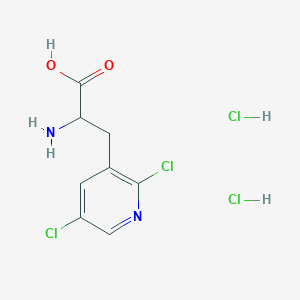
![4-butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2753928.png)
![3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2753929.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)
